Product packaging for VU6009453(Cat. No.:CAS No. 2148929-11-5)

VU6009453

Cat. No.: B611776
CAS No.: 2148929-11-5
M. Wt: 396.88
InChI Key: NVGMPSJSLKIVIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

VU6009453 is a novel 2,4-dimethylquinoline-6-carboxamide compound functioning as a selective positive allosteric modulator of the muscarinic acetylcholine receptor subtype 4. This compound demonstrates potent activity with an rM4 EC50 of 383 nM and exhibits excellent central nervous system penetration, characterized by a rat brain-to-plasma ratio (Kp) of 3.4 and unbound partition coefficient (Kp,uu) of 0.84 . With a molecular weight under 400 Da and favorable CNS drug-like properties, this compound represents a valuable chemical tool for investigating M4 receptor function in neuroscience research . The compound's unique 2,4-dimethylquinoline carboxamide core structure is distinct from classical M4 PAM chemotypes as it lacks the typical β-amino carboxamide moiety, which has been associated with poor solubility and efflux transporter issues . Research applications include studying potential therapeutic approaches for schizophrenia, Huntington's disease, and Parkinson's disease, where M4 receptor modulation has shown promise . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed as this compound may be harmful if swallowed and requires careful storage at recommended temperatures .

Properties

CAS No.

2148929-11-5

Molecular Formula

C21H21ClN4O2

Molecular Weight

396.88

IUPAC Name

N-(1-(5-Chloro-2-methoxypyridin-4-yl)azetidin-3-yl)-2,4-dimethylquinoline-6-carboxamide

InChI

InChI=1S/C21H21ClN4O2/c1-12-6-13(2)24-18-5-4-14(7-16(12)18)21(27)25-15-10-26(11-15)19-8-20(28-3)23-9-17(19)22/h4-9,15H,10-11H2,1-3H3,(H,25,27)

InChI Key

NVGMPSJSLKIVIT-UHFFFAOYSA-N

SMILES

O=C(C1=CC=C2N=C(C)C=C(C)C2=C1)NC3CN(C4=CC(OC)=NC=C4Cl)C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VU6009453;  VU 6009453;  VU-6009453

Origin of Product

United States

Vu6009453: a Positive Allosteric Modulator of the M4 Receptor

VU6009453 is a chemical compound that has been identified and characterized as a novel positive allosteric modulator (PAM) specifically targeting the M4 muscarinic acetylcholine (B1216132) receptor. vulcanchem.comacetherapeutics.com Its development emerged from systematic efforts to discover selective M4 PAMs with improved pharmacological properties. vulcanchem.com

As an M4 PAM, this compound functions by binding to an allosteric site on the M4 receptor that is distinct from the orthosteric binding site for acetylcholine. vulcanchem.com Upon binding, this compound enhances the receptor's response to the endogenous ligand, acetylcholine. vulcanchem.com This allosteric mechanism is advantageous as it allows for the potentiation of M4 receptor activity only when the endogenous neurotransmitter is present, potentially offering a more physiological modulation compared to direct orthosteric agonists. biocompare.com

Research indicates that this compound demonstrates good potency and favorable central nervous system (CNS) penetration. vulcanchem.comacetherapeutics.com It has been identified as compound 15q in a series of 2,4-dimethylquinoline-6-carboxamide derivatives, highlighting its place within a chemical series explored for M4 PAM activity. vulcanchem.com Structure-activity relationship studies within this series have revealed that the 2,4-dimethylquinoline-6-carboxamide core is essential for M4 PAM activity, while specific substituents, such as the azetidine (B1206935) linkage and the 5-chloro-2-methoxypyridine (B1587985) moiety, contribute to favorable pharmacokinetic properties, potency, and CNS penetration. vulcanchem.com

Preclinical research findings on this compound have demonstrated its activity as a potent and selective M4 PAM. Studies have reported its potency with an EC50 value of 383 nM. vulcanchem.comacetherapeutics.com Furthermore, it has shown excellent CNS penetration in rats, with a brain-to-plasma ratio (Kp) of 3.4 and an unbound brain-to-unbound plasma ratio (Kp,uu) of 0.84. vulcanchem.comacetherapeutics.com These properties suggest that this compound is capable of reaching its target in the brain at pharmacologically relevant concentrations.

While detailed research findings specifically on the in vivo pharmacological effects of this compound in animal models were not extensively detailed in the provided search results beyond its general characterization as an M4 PAM with good CNS penetration, the broader research on M4 PAMs provides context for its potential applications. Selective M4 PAMs have shown promise in rodent models by exhibiting antipsychotic-like effects and reversing the behavioral and neurochemical effects of psychomotor stimulants, which are often used to model aspects of schizophrenia. addextherapeutics.com The ability of M4 PAMs to indirectly modulate dopamine (B1211576) levels without directly targeting dopamine receptors is seen as a potential advantage to avoid the side effects associated with current antipsychotics. addextherapeutics.com

Given its characterization as a potent and selective M4 PAM with good CNS penetration, this compound represents a valuable tool for further research into the therapeutic potential of M4 receptor activation in neuropsychiatric disorders.

Pharmacological Profile of this compound

PropertyValueUnitSource
Mechanism of ActionM4 PAM- vulcanchem.comacetherapeutics.com
Potency (EC50)383nM vulcanchem.comacetherapeutics.com
CNS Penetration (Rat Kp)3.4- vulcanchem.comacetherapeutics.com
CNS Penetration (Rat Kp,uu)0.84- vulcanchem.comacetherapeutics.com

Conclusion

Historical Landscape of M4 PAM Research and Development Efforts

Historically, research into muscarinic receptors for therapeutic purposes initially focused on orthosteric agonists, such as xanomeline, which interact directly with the receptor's primary binding site. nih.gov While these compounds showed promise, they often lacked subtype selectivity, leading to undesirable side effects mediated by other muscarinic receptor subtypes (M1, M2, M3, M5). nih.gov This spurred interest in developing allosteric modulators, which bind to a distinct site on the receptor, offering the potential for enhanced subtype selectivity and a potentially improved safety profile. nih.gov The M4 receptor, being highly expressed in brain regions associated with cognition and psychosis, became a key target for selective PAM development. nih.gov Efforts in M4 PAM research have involved exploring diverse chemical scaffolds to identify compounds with favorable potency, selectivity, and pharmacokinetic properties, including the ability to penetrate the CNS. researchgate.netscilit.com

Identification of the 2,4-Dimethylquinoline-6-carboxamide Chemical Series

The 2,4-dimethylquinoline-6-carboxamide chemical series emerged as a novel chemotype in the search for M4 PAMs. ebi.ac.uk This series was identified through scaffold hopping exercises, a strategy used in medicinal chemistry to find new core structures with similar biological activity to known compounds but with potentially improved properties. researchgate.netebi.ac.uk The identification of this core structure was significant as it provided M4 PAM activity and demonstrated good CNS penetration without the presence of a β-amino carboxamide moiety, a structural feature present in many earlier M4 PAMs that was associated with certain limitations. researchgate.netebi.ac.uk MacMillan photoredox catalysis chemistry played an essential role in the synthesis and construction of this 2,4-dimethylquinoline (B72138) core. researchgate.netebi.ac.uk

Strategic Optimization Leading to this compound as a Research Probe

Addressing Limitations of Prior M4 PAM Compounds

The development of the 2,4-dimethylquinoline-6-carboxamide series, and subsequently this compound, specifically aimed to address limitations observed with earlier M4 PAM compounds. One notable limitation in some previous M4 PAMs was the presence of a β-amino carboxamide motif. nih.govresearchgate.net This structural feature had been associated with poor solubility, varying degrees of P-gp efflux, and species-dependent potency discrepancies. nih.govresearchgate.net By identifying and optimizing the 2,4-dimethylquinoline-6-carboxamide core, which lacks this β-amino carboxamide moiety, researchers sought to overcome these challenges and develop compounds with improved pharmaceutical properties. nih.govresearchgate.netebi.ac.uk Additionally, some earlier M4 PAM series suffered from high predicted hepatic clearance and protein binding, issues that the exploration of new cores like the 2,4-dimethylquinoline carboxamide aimed to mitigate. researchgate.net

Preclinical research findings for this compound indicate good potency and excellent CNS penetration. acetherapeutics.com Specifically, this compound showed an EC50 of 383 nM and a rat brain:plasma Kp of 3.4 and Kp,uu of 0.84. acetherapeutics.com These data points highlight its potential to engage the target receptor in the brain, a crucial property for a CNS-acting therapeutic candidate.

Here is a summary of some preclinical data for this compound:

PropertyValueUnitSpecies
EC50383nMN/A
Brain:Plasma Kp3.4-Rat
Brain:Plasma Kp,uu0.84-Rat

Synthetic Pathway Analysis of this compound

The synthetic route to this compound is built upon several key reaction steps. vulcanchem.com

Key Reaction Steps (e.g., Photoredox-mediated Minisci C-H alkylation, Iridium-catalyzed C-H insertion reactions, Palladium-catalyzed carbonylation, HATU coupling)

The synthesis of this compound and its analogs incorporates several important chemical transformations:

Photoredox-mediated Minisci C-H alkylation: This reaction is utilized in the synthesis of N-heteroarenes, which are structural components of this compound. vulcanchem.com Photoredox-mediated Minisci reactions allow for the direct functionalization of C-H bonds in heteroarenes using alkyl radicals, often under mild conditions. researchgate.netrsc.orgnih.govrsc.org

Iridium-catalyzed C-H insertion reactions: Iridium catalysis plays a role in C-H functionalization, including C-H insertion reactions, which can be used to build complex molecular architectures. vulcanchem.comillinois.eduresearchgate.netnih.gov

Palladium-catalyzed carbonylation: Palladium catalysis is employed for carbonylation reactions, which introduce a carbonyl group into a molecule. vulcanchem.comnih.govorganic-chemistry.orgnih.govwipo.intuni-rostock.de In the synthesis of this compound analogs, a palladium-catalyzed carbonylation reaction was used to provide a key intermediate. nih.gov

HATU coupling: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a coupling reagent commonly used in amide bond formation. vulcanchem.compeptide.comwikipedia.orgglpbio.comadvancedchemtech.com This coupling reaction is utilized to join a carboxylic acid component with an amine to form the carboxamide group present in this compound and its derivatives. vulcanchem.comnih.gov Specifically, HATU coupling with appropriate amines was used to deliver the desired analogs. nih.gov

The synthesis of the 2,4-dimethylquinoline core, a key structural element of this compound, has been reported to involve an Iridium-catalyzed C-H insertion photoredox reaction. nih.gov This reaction on 6-bromo-2-methylquinoline (B1268081) afforded 6-bromo-2,4-dimethylquinoline. nih.gov Subsequently, a palladium-catalyzed carbonylation reaction provided an intermediate which was then hydrolyzed to a carboxylic acid, followed by HATU coupling with various amines to yield the desired analogs. nih.gov

Methodologies for Structural Modification and Analog Synthesis within the Series

The development of this compound involved the synthesis and evaluation of a series of structurally related molecules. vulcanchem.com Structural modifications within this series have explored variations of the core structure and appended groups to optimize properties such as potency and central nervous system (CNS) penetration. vulcanchem.com The compound this compound itself represents an optimized structure within a series of 2,4-dimethylquinoline-6-carboxamide derivatives. vulcanchem.com Comparative analysis with related compounds has revealed important structure-activity relationships (SAR). vulcanchem.com The 2,4-dimethylquinoline-6-carboxamide core is considered essential for M4 PAM activity. vulcanchem.com The azetidine (B1206935) linkage provides favorable pharmacokinetic properties, while the 5-chloro-2-methoxypyridine (B1587985) moiety enhances potency and CNS penetration. vulcanchem.com

Initial SAR studies of analogs employing amide moieties found in other M4 PAM series showed weak potency. nih.gov However, N-aryl azetidine amides demonstrated higher potency, leading to further investigation of this structural motif. nih.gov

Development of Chemically Related Scaffolds for M4 PAM Discovery

Research in the field of M4 PAM discovery has involved the exploration of various chemical scaffolds beyond the 2,4-dimethylquinoline-6-carboxamide core found in this compound. This includes efforts to develop novel tricyclic M4 PAM scaffolds with improved pharmacological properties. nih.govscilit.comacs.org Strategies such as "tie-back" approaches have been employed to modify or replace core structures, aiming to address limitations of earlier compounds and identify new chemotypes. nih.govscilit.comacs.org This has led to the discovery of distinct tricyclic cores exhibiting M4 PAM activity. nih.govscilit.comacs.org Scaffold hopping exercises have also been utilized to identify novel core structures, such as the 2,4-dimethylquinoline carboxamide core itself, which provided M4 PAM activity and good CNS penetration. researchgate.net

Structure Activity Relationship Sar Studies of Vu6009453 and Its Analogs

Identification of Essential Structural Elements for M4 PAM Activity

Comparative analysis with related compounds has been crucial in identifying the key structural elements of VU6009453 responsible for its M4 PAM activity. vulcanchem.com

Significance of the 2,4-Dimethylquinoline-6-carboxamide Core

The 2,4-dimethylquinoline-6-carboxamide core is identified as an essential structural element for M4 PAM activity within this series of compounds. vulcanchem.com

Role of the Azetidine (B1206935) Linkage in Modulating Pharmacological Profile

The azetidine linkage within the structure of this compound is reported to provide favorable pharmacokinetic properties. vulcanchem.com

Contribution of the 5-Chloro-2-methoxypyridine (B1587985) Moiety to Receptor Interaction

The 5-chloro-2-methoxypyridine moiety is noted for its contribution to enhancing both potency and CNS penetration of the compound. vulcanchem.com The 5-chloro-2-methoxypyridine fragment itself has a CAS number of 13473-01-3. vwr.comsigmaaldrich.comusbio.net

Impact of Specific Substitutions on Allosteric Potency and Receptor Selectivity

While the provided text highlights the importance of the core structural elements, detailed data tables illustrating the specific impact of various substitutions on allosteric potency and receptor selectivity for this compound analogs are not present in the search results. However, the development of this compound as compound 15q within a series of 2,4-dimethylquinoline-6-carboxamide derivatives implies that systematic structural modifications and their effects on activity were investigated. vulcanchem.com

Structure-Pharmacological Property Relationships Beyond Receptor Potency

The available information indicates that the azetidine linkage contributes to favorable pharmacokinetic properties vulcanchem.com, and the 5-chloro-2-methoxypyridine moiety enhances CNS penetration vulcanchem.com. This compound itself showed excellent CNS penetration in rats with a Kp of 3.4 and Kp,uu of 0.84. acetherapeutics.commedkoo.com While the text mentions these properties, detailed structure-pharmacological property relationships beyond receptor potency, such as specific effects on binding kinetics or cooperativity, are not explicitly detailed in the provided search snippets.

Comparative SAR Analysis with Other M4 PAM Chemotypes

The development of novel M4 PAM chemotypes has been an area of focus, particularly those devoid of the traditional β-amino carboxamide moiety found in earlier M4 PAMs, which were associated with poor solubility, varying P-gp efflux, and species potency discrepancies. nih.gov Examples of other M4 PAM chemotypes mentioned in the context of M4 receptor research include those based on a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core acetherapeutics.com and tricyclic scaffolds nih.gov. While these other chemotypes are noted, a direct comparative SAR analysis detailing how the structural features of this compound compare to and differ from the specific SAR of these other chemotypes is not provided in the search results. The development of this compound emerged from efforts to develop selective M4 PAMs with improved properties, following earlier work that aimed to address limitations of previous compounds. vulcanchem.com

Molecular Pharmacology and Receptor Interaction Studies of Vu6009453

Characterization of M4 Muscarinic Receptor Positive Allosteric Modulation

VU6009453 functions specifically as a positive allosteric modulator of the M4 muscarinic acetylcholine (B1216132) receptor. Allosteric modulators, including PAMs, exert their effects by binding to a site on the receptor that is distinct from the orthosteric binding site where the endogenous ligand, acetylcholine, binds. This interaction at the allosteric site does not directly activate the receptor but instead modulates the receptor's response to the orthosteric agonist.

Modulation of Orthosteric Agonist Activity (e.g., acetylcholine)

As an M4 PAM, this compound enhances the activity of the orthosteric agonist, acetylcholine. Positive allosteric modulation of muscarinic receptors, particularly M4 PAMs, is understood to primarily influence the potency of the orthosteric agonist, often described as an affinity shift (represented by the allosteric cooperativity factor alpha, α). The impact on the efficacy of the orthosteric agonist (represented by the efficacy shift beta, β) is typically more modest. Studies have characterized this compound as having good potency, with an reported EC50 value of 383 nM as an M4 PAM nih.govnih.gov.

While specific detailed data tables for this compound's modulation of acetylcholine activity (e.g., shifts in EC50 or Emax, or explicit alpha and beta values) were not extensively detailed in the provided information, the reported EC50 value reflects its potency in potentiating M4 receptor activity, presumably in the presence of an orthosteric agonist like acetylcholine.

Exploration of Allosteric Binding Site Interactions

Allosteric modulators bind to sites topologically distinct from the highly conserved orthosteric binding pocket, offering potential advantages in achieving receptor subtype selectivity. The interaction of this compound at the M4 receptor's allosteric site is responsible for its modulatory effects. Structure-activity relationship studies on related compounds have indicated that specific moieties, such as the 5-chloro-2-methoxypyridine (B1587985) group present in this compound, can enhance potency and improve central nervous system penetration. This suggests that the chemical features of this compound are critical for its interaction with the M4 allosteric site and its pharmacological profile.

Receptor Selectivity Profiling Across Muscarinic Acetylcholine Receptor Subtypes (M1-M5)

Muscarinic acetylcholine receptors comprise five subtypes (M1-M5), all belonging to the G protein-coupled receptor (GPCR) superfamily. These subtypes mediate diverse physiological effects of acetylcholine. M1, M3, and M5 receptors primarily couple through Gq/11 proteins, while M2 and M4 receptors preferentially couple through Gi/o proteins.

This compound is specifically described as a novel M4 positive allosteric modulator nih.govnih.gov. Achieving selectivity among muscarinic receptor subtypes with orthosteric ligands has historically been challenging due to the high degree of conservation in the orthosteric binding site. Allosteric modulation offers a strategy to potentially overcome this limitation by targeting less conserved allosteric sites. While the provided information identifies this compound as an M4 PAM and lists it alongside other M4 PAMs, detailed quantitative selectivity data comparing its activity across all five muscarinic subtypes (M1-M5) were not explicitly presented in the search results. However, its classification as a "novel M4 positive allosteric modulator" implies a focus on and likely a degree of selectivity for the M4 subtype.

Mechanistic Insights into Allosteric Efficacy and Affinity Shifts

The mechanism by which allosteric modulators like this compound influence receptor function involves altering the conformational state of the receptor, thereby modulating the binding and/or efficacy of the orthosteric ligand. This process involves conformational coupling between the orthosteric binding site and downstream signaling elements, such as G proteins.

For M4 PAMs, including this compound, the primary mechanistic effect is often described as an increase in the apparent affinity of the orthosteric agonist (affinity shift, α) for the receptor. The impact on the maximal response or efficacy (efficacy shift, β) is typically less pronounced. This means that in the presence of a PAM, a lower concentration of the orthosteric agonist is required to achieve a given level of receptor activation. Studies using techniques like single-molecule FRET on other GPCRs have shown that PAMs can increase the occupancy of the active receptor state, providing a structural basis for the observed potentiation of agonist activity. While specific mechanistic data at this level of detail for this compound were not available, it is understood to operate through these general principles of M4 positive allosteric modulation.

Investigation of Ligand-Receptor Binding Kinetics and Dissociation Rates

The temporal aspects of ligand-receptor interactions, quantified by association and dissociation rate constants, are crucial for understanding the dynamic behavior of a compound at its target and can influence its pharmacological profile. Binding kinetics describe how quickly a ligand binds to its receptor and how long it remains bound.

While the importance of studying ligand-receptor binding kinetics is recognized in the field of drug discovery, and such studies have been conducted for other modulators of muscarinic receptors, specific data detailing the association and dissociation rates of this compound binding to the M4 muscarinic receptor were not found in the provided search results. Therefore, detailed insights into the kinetic profile of this compound's interaction with the M4 receptor cannot be provided based on the available information.

Assessment of Potential Bitopic or Multi-site Binding Modes

Bitopic ligands are compounds designed to interact simultaneously with both the orthosteric binding site and an allosteric site on a receptor. This multi-site interaction can lead to unique pharmacological properties, including altered potency, efficacy, and kinetics compared to ligands that bind to only one site.

This compound is characterized as binding to an allosteric site distinct from the orthosteric site. While this defines it as an allosteric modulator, the provided information does not explicitly state whether this compound itself engages in a bitopic binding mode, meaning it might also have some interaction with the orthosteric site in addition to its primary allosteric interaction. Studies on other muscarinic receptor modulators have explored bitopic binding, demonstrating that some compounds initially identified as allosteric modulators can also exhibit weak orthosteric activity or influence orthosteric ligand binding kinetics. Without specific experimental data for this compound addressing this possibility, its binding mode is primarily described as allosteric based on the available information.

Preclinical Research Applications and in Vitro/in Vivo Research Models for Vu6009453

In Vitro Pharmacological Characterization in Cellular Systems

In vitro studies are essential for characterizing the interaction of VU6009453 with the M4 receptor at the cellular level, examining its potency, efficacy, and effects on receptor signaling. nih.govconsensus.appbmglabtech.comabcam.comfrontiersin.org

Functional Cell-Based Assays (e.g., calcium mobilization, cAMP accumulation, G-protein coupling)

Functional cell-based assays are widely used to assess the activity of compounds targeting G protein-coupled receptors (GPCRs), such as the M4 receptor. These assays measure changes in intracellular signaling molecules or processes that occur upon receptor activation. nih.govbmglabtech.comnih.govuah.es

Calcium mobilization assays detect changes in intracellular calcium ion concentration, a common signaling event triggered by various GPCRs. nih.govbmglabtech.comeurofinsdiscovery.comuah.es The M4 receptor is primarily coupled to Gi/Go proteins, which typically inhibit adenylate cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. abcam.cominnoprot.com Assays measuring cAMP accumulation can therefore be used to monitor M4 receptor activity, particularly its inhibitory effect on this pathway. uah.esinnoprot.com The activation of Gi/Go proteins by M4 receptors can be assessed through assays that measure G-protein coupling or downstream effects related to this coupling. uah.esinnoprot.com

This compound has demonstrated good potency in in vitro assays, with an reported EC50 of 383 nM. acetherapeutics.com This indicates the concentration at which the compound achieves 50% of its maximal effect in a given functional assay system.

Receptor-Ligand Binding Assays

Receptor-ligand binding assays are employed to study the direct interaction between a compound and its target receptor, providing information on binding affinity, kinetics, and specificity. vela-labs.atmerckmillipore.comgiffordbioscience.comlabome.com These assays typically involve using labeled ligands (such as radiolabeled or fluorescent ligands) that bind to the receptor. merckmillipore.comgiffordbioscience.comlabome.com By measuring the binding of the labeled ligand in the presence of varying concentrations of an unlabeled compound like this compound, researchers can determine the compound's affinity for the receptor and its ability to displace the labeled ligand. merckmillipore.comgiffordbioscience.comlabome.com

These assays help to confirm that this compound directly interacts with the M4 receptor and to quantify the strength of this interaction. Parameters such as the dissociation constant (Kd) or inhibition constant (Ki/IC50) are derived from these studies to characterize the binding profile of the compound. giffordbioscience.com

Studies on Receptor Signaling Pathways and Downstream Effects

Beyond the initial G-protein coupling, research investigates the downstream signaling pathways activated or modulated by M4 receptor activation by compounds like this compound. M4 receptors, through their coupling to Gi proteins, primarily inhibit adenylate cyclase, leading to reduced cAMP levels and subsequent modulation of protein kinase A (PKA) activity. abcam.cominnoprot.com However, GPCRs can also influence other signaling cascades. Studies have shown that M2 muscarinic receptors, which also couple to Gi, can modulate pathways like the PI3K/Akt/mTORC1 pathway, potentially through β-arrestin or βγ-subunits of Gi-proteins. uniroma1.it Given the similarities in coupling, this compound's interaction with M4 receptors may also impact these or other downstream pathways, influencing various cellular functions. uniroma1.itmdpi.comresearchgate.net

Investigating these downstream effects helps to understand the broader cellular impact of M4 receptor modulation by this compound and the mechanisms underlying its potential pharmacological effects.

Application as a Pharmacological Tool in Animal Models

Animal models are invaluable for studying the physiological roles of the M4 receptor and evaluating the in vivo effects of pharmacological tools like this compound. nih.govbmglabtech.comnih.govvela-labs.atfrontiersin.org These models allow researchers to investigate the compound's effects on behavior, neurochemistry, and disease-relevant phenotypes in a complex biological system. benthambooks.comnih.govnih.govfrontiersin.orgmdpi.com

Utilization in Models of M4 Receptor Biology and Function

This compound, as an M4 PAM, is utilized to probe the physiological functions of the M4 receptor in vivo. M4 receptors are highly expressed in areas of the brain like the striatum and cortex, where they play a role in modulating neurotransmission, particularly dopaminergic signaling. abcam.cominnoprot.comwikipedia.org Studies using M4 receptor knockout mice have demonstrated the receptor's involvement in regulating behaviors influenced by dopamine (B1211576), such as locomotion. consensus.appwikipedia.org By administering this compound to animals, researchers can investigate how enhancing M4 receptor activity impacts these behaviors and neurochemical processes, providing insights into the receptor's role in normal brain function. consensus.app

Furthermore, this compound can be used to study the distribution and functional expression of M4 receptors in specific cell types and brain regions. For instance, research using genetically engineered mice has identified M4 receptor-expressing astrocytes in various brain regions, highlighting a previously unappreciated population where this compound could exert effects. biorxiv.org

Research in Animal Models of Neuropsychiatric or Neurological Conditions (e.g., psychosis models)

Given the implication of M4 receptors in neuropsychiatric conditions like schizophrenia and Parkinson's disease, this compound is a valuable tool for research in relevant animal models. consensus.appabcam.comgoogle.com Animal models of psychosis, such as those induced by psychostimulants or developmental disruptions, are used to mimic aspects of these human conditions. benthambooks.comnih.govfrontiersin.orgmdpi.com

Studies using M4 PAMs, including compounds structurally related to or investigated alongside this compound, have explored their potential to ameliorate symptoms in these models. For example, M4 receptor activation has been shown to inhibit D1-induced locomotor stimulation in mice, suggesting a mechanism by which M4 PAMs might counteract hyperactivity observed in some models of psychosis. innoprot.comwikipedia.org While specific detailed findings for this compound in these models were not extensively detailed in the provided results, the compound's identification as an M4 PAM and the known involvement of M4 receptors in these conditions indicate its relevance for such research. acetherapeutics.comconsensus.appabcam.comgoogle.com The use of this compound in these models helps to evaluate the therapeutic potential of targeting the M4 receptor for treating neuropsychiatric or neurological disorders. benthambooks.comnih.govnih.govfrontiersin.orgmdpi.com

Methodological Approaches in In Vivo Studies (e.g., microdialysis for neurochemical analysis)

In vivo studies investigating the effects of this compound on neurochemistry can employ various methodological approaches. Microdialysis is a key technique used to monitor changes in the extracellular concentration of neurotransmitters and other neurochemicals in the brain of living animals nih.govescholarship.orgresearchgate.netmdpi.com. This technique involves implanting a small probe into a specific brain region, allowing for the collection of interstitial fluid for analysis researchgate.netmdialysis.com.

Microdialysis coupled with analytical techniques such as high-performance liquid chromatography (HPLC) can quantify the levels of various neurochemicals, providing insights into how a compound like this compound affects neurotransmission escholarship.orgresearchgate.netmdpi.com. This is particularly relevant for a compound targeting muscarinic receptors, which are involved in modulating neurotransmitter release, including dopamine and acetylcholine (B1216132) ebi.ac.ukcriver.com. Studies using microdialysis can help researchers understand the neurochemical basis of observed behavioral effects in animal models nih.gov.

Interactive Data Table: Example of Neurochemical Changes Monitored by Microdialysis (Illustrative)

Brain RegionNeurochemicalBaseline Concentration (nM)Change after Compound X Administration (%)
StriatumDopamine~10+25
Prefrontal CortexAcetylcholine~5-15

Translational Research Aspects in Preclinical Contexts

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice eurogct.orgmedicilon.com. In the preclinical context, this involves designing studies and identifying markers that are likely to be relevant and predictive in human studies crownbio.comumg.eu. For a compound like this compound, which targets the M4 receptor, translational research aspects would focus on understanding how preclinical findings relate to potential effects in humans, particularly in conditions involving muscarinic receptor dysfunction ebi.ac.uk.

Exploration of M4 Receptor Engagement in Relevant Tissues

Exploring the engagement of this compound with M4 receptors in relevant tissues is a critical translational aspect in preclinical research. M4 receptors are expressed in various tissues, including the central nervous system, where they play a significant role in modulating neurotransmission, particularly in areas like the striatum ebi.ac.ukcriver.com. Understanding the compound's binding affinity, selectivity, and functional activity at M4 receptors in brain tissue from animal models can provide crucial information about its potential therapeutic effects in humans ebi.ac.uk. Studies might involve techniques to measure receptor occupancy or downstream signaling pathway activation in tissue samples after administration of this compound uniprot.org.

Biomarker Identification and Validation in Preclinical Models

Biomarkers are measurable indicators that can be used to assess biological processes, disease progression, or the response to a therapeutic intervention crownbio.comtno.nl. In preclinical research with this compound, identifying and validating biomarkers is important for several reasons. Biomarkers can help predict drug efficacy, monitor pharmacodynamic effects, and potentially identify patient populations who might benefit most from treatment crownbio.comwuxiapptec.com.

Preclinical biomarkers can be identified using various techniques, including molecular, biochemical, or imaging methods, in relevant in vitro or in vivo models crownbio.comsynapcell.comtno.nl. For a compound targeting the M4 receptor, potential biomarkers could include changes in the levels of specific neurotransmitters, alterations in receptor expression or signaling, or physiological responses mediated by M4 receptor activity ebi.ac.uk. Validating these biomarkers in preclinical models involves demonstrating that they are reliable and relevant indicators of the compound's activity or effect wuxiapptec.comanygenes.com. This validation is crucial for increasing the confidence in translating preclinical findings to human clinical trials crownbio.com.

Advanced Methodologies and Future Research Directions

Structural Biology Approaches to Elucidate M4 Receptor-VU6009453 Interactions (e.g., Cryo-EM, X-ray Crystallography)

Understanding the precise molecular interactions between VU6009453 and the M4 receptor is crucial for rational drug design and optimization. Structural biology techniques, particularly cryo-electron microscopy (Cryo-EM) and X-ray crystallography, are invaluable tools for this purpose. These methods provide high-resolution three-dimensional structures of receptors and their complexes with ligands, revealing the binding sites and conformational changes induced by modulator binding.

While X-ray crystallography has historically been the dominant method for determining protein structures, recent advancements in Cryo-EM technology have made it increasingly powerful for studying membrane proteins like GPCRs, often requiring less protein material and not necessitating crystallization. Cryo-EM has provided detailed insights into the binding modes and interactions of allosteric modulators with GPCRs, including muscarinic receptors nih.gov. For instance, Cryo-EM studies have revealed how allosteric modulators can occupy specific pockets distinct from the orthosteric site, influencing receptor conformation and function nih.gov.

Applying these structural biology approaches to this compound bound to the M4 receptor could provide atomic-level details of its allosteric binding site, the specific amino acid residues involved in the interaction, and how this compound binding influences the receptor's conformation to enhance acetylcholine (B1216132) affinity and efficacy nih.gov. Such structural information is fundamental for structure-based drug design efforts aimed at optimizing the pharmacological properties of this compound and designing novel M4 PAMs with improved potency, selectivity, and desired signaling bias.

Computational Chemistry and Molecular Modeling in M4 PAM Design

Computational chemistry and molecular modeling play a vital role in complementing experimental structural biology and guiding the design of M4 PAMs. These in silico approaches allow researchers to simulate ligand-receptor interactions, predict binding affinities, and explore the dynamic behavior of the receptor-ligand complex.

In Silico Approaches for Ligand-Receptor Docking and Dynamics

Ligand-receptor docking simulations can predict the likely binding pose and orientation of this compound within the allosteric site of the M4 receptor based on the receptor's known or predicted structure. This provides initial hypotheses about key interactions that can be tested experimentally. Molecular dynamics simulations, on the other hand, offer insights into the time-dependent behavior of the receptor-ligand complex, revealing the flexibility of the binding site, the stability of the interaction, and the conformational changes that occur upon modulator binding. Gaussian accelerated molecular dynamics (GaMD) is an enhanced sampling method used in studies of M4 mAChR allosteric modulation to investigate protein dynamics. Applying these techniques to this compound could help refine the understanding of its binding mechanism and the dynamic interplay between the allosteric site, the orthosteric site, and downstream signaling pathways.

Predictive Modeling for Allosteric Modulator Optimization

Predictive modeling approaches, such as quantitative structure-activity relationships (QSAR) and machine learning, can be employed to build models that correlate the chemical structures of M4 PAMs with their biological activity. By training these models on existing data for this compound and other known M4 PAMs, researchers can predict the activity of novel compounds before they are synthesized and tested experimentally. This significantly accelerates the drug discovery process by prioritizing compounds with a higher likelihood of possessing desired properties, such as increased potency, improved selectivity, or better pharmacokinetic profiles. Predictive modeling can also be used to explore chemical space and identify novel scaffolds for M4 PAMs inspired by the structural features of this compound.

Development of Next-Generation M4 PAMs Informed by this compound Research

Research on this compound and its interaction with the M4 receptor provides valuable insights that can inform the design and development of next-generation M4 PAMs. Understanding the specific chemical features of this compound that contribute to its potency, selectivity, and desirable pharmacokinetic properties can guide the synthesis of analogs with optimized profiles.

The identification of the allosteric binding site targeted by this compound through structural and computational studies allows for the rational design of new molecules that specifically target this pocket nih.gov. Furthermore, understanding the molecular basis of allosteric modulation, including the concept of biased signaling where modulators can selectively activate certain downstream pathways over others, is crucial for developing PAMs with improved therapeutic profiles and reduced potential for on-target side effects nih.gov. Preclinical studies with this compound showing antipsychotic-like effects without significant cholinergic adverse effects observed with nonselective agonists highlight the potential for subtype-selective PAMs to offer an improved safety profile. This knowledge can be leveraged to design next-generation compounds that retain the therapeutic benefits while minimizing undesirable effects.

Unexplored Mechanistic Questions and Research Avenues for M4 Allosteric Modulation

Despite significant progress, several unexplored mechanistic questions and research avenues remain in the field of M4 allosteric modulation that can be addressed through further research involving compounds like this compound. A deeper understanding of the dynamic conformational landscape of the M4 receptor and how allosteric modulators like this compound influence this landscape to exert their effects is needed. Investigating the precise coupling mechanisms of the M4 receptor to different Gi/o protein subtypes and other potential signaling partners in the presence of allosteric modulators could reveal opportunities for developing biased PAMs with tailored signaling profiles nih.gov.

Furthermore, exploring the potential for M4 PAMs to modulate interactions with other proteins, such as β-arrestins, and the functional consequences of these interactions is an important area of research nih.gov. Understanding the impact of allosteric modulation on receptor trafficking, desensitization, and internalization is also critical for predicting the long-term effects of M4 PAMs nih.gov. Research into the potential for M4 receptors to form heterodimers or higher-order complexes with other receptors and how allosteric modulators influence these interactions represents another complex but potentially fruitful research avenue.

Synergistic Pharmacology: Investigation of this compound in Combination with Other Receptor Ligands in Preclinical Settings

Investigating the synergistic potential of this compound in combination with other receptor ligands in preclinical settings represents a promising strategy to enhance therapeutic efficacy and potentially lower the required doses of individual compounds, which could lead to reduced side effects. While specific preclinical studies of this compound in combination therapies were not prominently detailed in the search results, the general principle of synergistic pharmacology is well-established in drug discovery.

Given the role of M4 receptors in modulating dopaminergic signaling and their potential in treating disorders like schizophrenia, preclinical studies could explore combining this compound with low doses of dopaminergic agents or other neurotransmitter modulators nih.gov. The rationale would be to determine if the combined effect is greater than the sum of the individual effects, potentially allowing for lower doses of each compound and thus mitigating dose-limiting side effects. Such studies would require careful experimental design and analysis using established methods for assessing synergy in preclinical models. Investigating combinations with ligands targeting other muscarinic subtypes, such as M1 receptors, could also be explored, given the potential for dual M1/M4 modulation in certain conditions. These preclinical investigations would provide valuable data on the potential for combination therapies involving VU60099453 to offer improved therapeutic outcomes.

Compound Information

Q & A

Q. What are the primary pharmacological targets of VU6009453, and how are these identified experimentally?

To identify targets, employ a combination of receptor binding assays (e.g., radioligand displacement), siRNA knockdown to assess functional dependency, and computational docking studies (e.g., molecular dynamics simulations). Validate findings using in vitro dose-response curves and control groups to isolate off-target effects .

Q. What standardized protocols exist for assessing this compound’s pharmacokinetic properties in preclinical models?

Use HPLC-MS/MS for plasma concentration analysis, with protocols aligned with OECD guidelines. Key parameters include bioavailability (F), half-life (t½), and volume of distribution (Vd). Ensure consistency in animal models (e.g., Sprague-Dawley rats) and fasting conditions to minimize variability .

Q. How can researchers optimize experimental designs to evaluate this compound’s dose-response relationships?

Adopt a three-arm design : (1) vehicle control, (2) ascending doses of this compound, and (3) positive control (e.g., known agonist/antagonist). Use nonlinear regression (e.g., Hill equation) to model EC₅₀/IC₅₀ values. Include power analysis to determine sample size adequacy .

Q. What analytical techniques are recommended for confirming this compound’s purity and structural integrity?

Combine NMR spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HRMS) , and HPLC with UV/Vis detection . Cross-reference with synthetic intermediates to trace impurities. Purity thresholds should exceed 95% for in vivo studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across different experimental models?

Conduct systematic meta-analysis of existing studies, stratifying by model type (e.g., in vitro vs. in vivo), species, and dosing regimens. Apply sensitivity analysis to identify variables (e.g., genetic background, assay sensitivity) that explain discrepancies. Replicate critical experiments under standardized conditions .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?

Implement quality-by-design (QbD) principles :

  • Document reaction parameters (temperature, solvent ratios, catalyst load).
  • Use design of experiments (DoE) to optimize yield and purity.
  • Validate batches via accelerated stability testing (ICH guidelines) .

Table 1 : Key Parameters for Synthesis Reproducibility

ParameterOptimal RangeAnalytical Method
Reaction Temperature25–30°CThermocouple monitoring
Catalyst Concentration0.5–1.0 mol%Titration
Purity Threshold≥95%HPLC-UV

Q. How can computational modeling enhance the understanding of this compound’s mechanism of action?

Leverage molecular dynamics simulations to predict binding affinities and allosteric modulation. Validate predictions with mutagenesis studies (e.g., alanine scanning) and cryo-EM for structural insights. Cross-correlate with in vivo electrophysiology data to confirm functional relevance .

Q. What ethical frameworks guide the use of this compound in studies involving human-derived tissues or cells?

Adhere to Declaration of Helsinki principles:

  • Obtain ethics committee approval.
  • Use de-identified samples with informed consent.
  • Include data anonymization protocols and minimize risks in ex vivo experiments .

Methodological Considerations

  • FINER Criteria : Ensure questions are Feasible , Interesting , Novel , Ethical , and Relevant ().
  • PICO Framework : Structure hypotheses around Population/Problem , Intervention , Comparison , and Outcome ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VU6009453
Reactant of Route 2
Reactant of Route 2
VU6009453

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.